Ethyl 4-(hydroxyimino)-2-oxopentanoate

Description

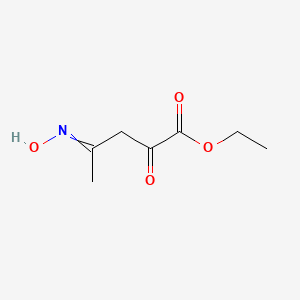

Ethyl 4-(hydroxyimino)-2-oxopentanoate is a multifunctional organic compound characterized by a hydroxyimino group (-NOH) at the 4-position and a ketone group (-C=O) at the 2-position of a pentanoate ester backbone. This structure confers unique reactivity, enabling its use as an intermediate in synthetic organic chemistry, particularly in the formation of α-ketoamides, heterocycles, and pharmaceutical impurities . The hydroxyimino group participates in tautomerism and nucleophilic reactions, while the oxo group facilitates conjugation and stabilization of reactive intermediates.

Properties

CAS No. |

13081-00-0 |

|---|---|

Molecular Formula |

C7H11NO4 |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

ethyl 4-hydroxyimino-2-oxopentanoate |

InChI |

InChI=1S/C7H11NO4/c1-3-12-7(10)6(9)4-5(2)8-11/h11H,3-4H2,1-2H3 |

InChI Key |

JHSVLBKMXGDWQN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)CC(=NO)C |

Origin of Product |

United States |

Preparation Methods

Ethyl 4-(hydroxyimino)-2-oxopentanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base. This reaction typically proceeds under mild conditions and yields the desired oxime ester product. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 4-(hydroxyimino)-2-oxopentanoate undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitro compounds.

Reduction: The oxime group can be reduced to form amines.

Substitution: The ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include nitro compounds, amines, and substituted esters.

Scientific Research Applications

Ethyl 4-(hydroxyimino)-2-oxopentanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-(hydroxyimino)-2-oxopentanoate involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active oxime moiety. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are distinguished by variations in substituents, backbone length, and electronic effects. Below is a detailed analysis of key analogs:

OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

Structure: Ethyl ester with hydroxyimino and cyano groups at the 2-position. Key Differences:

- The cyano group (-CN) in OxymaPure replaces the pentanoate chain of Ethyl 4-(hydroxyimino)-2-oxopentanoate, reducing steric bulk and enhancing electrophilicity.

- Applications : Superior performance in carbodiimide-mediated peptide couplings due to reduced racemization and higher yields compared to HOBt/DIC .

- Reactivity: The electron-withdrawing cyano group accelerates coupling reactions, whereas the pentanoate chain in the target compound may stabilize intermediates through conjugation .

Methyl 5-(1,3-dioxoisoindolin-2-yl)-4-oxopentanoate

Structure : Methyl ester with a 4-oxo group and isoindoline-1,3-dione substituent.

Key Differences :

- The isoindoline dione moiety introduces aromaticity and rigidity, contrasting with the flexible hydroxyimino group in this compound.

- Applications: Used as a reference standard in pharmaceutical analysis (e.g., aminolevulinic acid derivatives), highlighting its role in quality control vs. the target compound’s synthetic utility .

Pharmaceutical Impurities (EP Imp. A and B)

Structure: Piperidine-linked hydroxyimino groups with fluorophenyl and pyrimidinone substituents . Key Differences:

- Complex heterocyclic frameworks distinguish these impurities from the simpler this compound.

- Applications: Byproducts in risperidone synthesis, emphasizing the hydroxyimino group’s role in drug degradation pathways .

Ethyl 2-fluoro-3-oxopentanoate

Structure : Ethyl ester with a fluorine atom at the 2-position and oxo group at the 3-position.

Key Differences :

- Fluorine’s electronegativity increases acidity at the α-carbon, altering reactivity compared to the hydroxyimino group’s tautomeric behavior.

- Applications: Potential use in fluorinated drug intermediates, diverging from the target compound’s α-ketoamide applications .

Comparative Data Table

Research Findings and Mechanistic Insights

- Synthetic Efficiency: this compound’s linear chain allows for extended conjugation, stabilizing transition states in α-ketoamide formation. In contrast, OxymaPure’s cyano group enhances reaction rates but limits applications to peptide synthesis .

- Pharmaceutical Relevance: Hydroxyimino-containing impurities (e.g., EP Imp. A/B) demonstrate the group’s propensity for isomerization (E/Z), impacting drug stability .

- Electronic Effects: Fluorine in Ethyl 2-fluoro-3-oxopentanoate increases electrophilicity at the carbonyl, whereas the hydroxyimino group in the target compound enables tautomeric equilibria (keto-enol and imine-enamine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.